(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1110767-01-5
VCID: VC5343887
InChI: InChI=1S/C13H12Cl2O4/c1-3-19-13(18)7(2)4-9-10(14)5-8(12(16)17)6-11(9)15/h4-6H,3H2,1-2H3,(H,16,17)/b7-4+
SMILES: CCOC(=O)C(=CC1=C(C=C(C=C1Cl)C(=O)O)Cl)C
Molecular Formula: C13H12Cl2O4
Molecular Weight: 303.14

(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid

CAS No.: 1110767-01-5

Cat. No.: VC5343887

Molecular Formula: C13H12Cl2O4

Molecular Weight: 303.14

* For research use only. Not for human or veterinary use.

(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid - 1110767-01-5

Specification

CAS No. 1110767-01-5
Molecular Formula C13H12Cl2O4
Molecular Weight 303.14
IUPAC Name 3,5-dichloro-4-[(E)-3-ethoxy-2-methyl-3-oxoprop-1-enyl]benzoic acid
Standard InChI InChI=1S/C13H12Cl2O4/c1-3-19-13(18)7(2)4-9-10(14)5-8(12(16)17)6-11(9)15/h4-6H,3H2,1-2H3,(H,16,17)/b7-4+
Standard InChI Key YHVIKIKTANFPCN-DAXSKMNVSA-N
SMILES CCOC(=O)C(=CC1=C(C=C(C=C1Cl)C(=O)O)Cl)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Basic Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₂Cl₂O₄
Molecular Weight303.14 g/mol
CAS Number1110767-89-9, 1110767-01-5
InChI Code1S/C13H12Cl2O4/c1-3-19-13...
SMILESCCOC(=O)C(=CC1=C(C=C(...

Structural and Electronic Characteristics

The molecule’s planar benzoic acid core is modified by electron-withdrawing chlorine atoms at positions 3 and 5, which enhance electrophilic reactivity and influence intermolecular interactions . The (E)-configured propenyl side chain introduces a conjugated π-system, potentially enabling charge delocalization and optical activity . The ethoxy group improves solubility in polar aprotic solvents, while the methyl-ketone moiety may participate in keto-enol tautomerism under specific conditions .

Synthesis and Manufacturing

Key Synthetic Pathways

The compound is synthesized via multi-step protocols, often starting from halogenated benzoic acid precursors. A representative route involves:

  • Friedel-Crafts Acylation: Introduction of the propenyl side chain using 3-ethoxy-2-methyl-3-oxopropanoyl chloride under acidic conditions .

  • Chlorination: Electrophilic aromatic substitution with chlorine gas or sulfonyl chloride derivatives to install the dichloro groups.

  • Stereochemical Control: Isolation of the (E)-isomer via fractional crystallization or chromatographic separation.

Critical Reaction Parameters

  • Catalysts: Trifluoroacetic acid (TFA) is employed to facilitate acylation .

  • Temperature: Reactions typically proceed at 50–80°C to balance kinetics and selectivity.

  • Yield: Reported yields range from 45% to 68%, with purity >95% after purification .

Industrial-Scale Production Challenges

Scalability is hindered by the need for precise stereochemical control and the hygroscopic nature of intermediates. Recent patents propose microwave-assisted synthesis to reduce reaction times and improve (E)-isomer selectivity .

Pharmaceutical Applications

Intermediate for Lusutrombopag Synthesis

The compound serves as a critical intermediate in manufacturing lusutrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia. Its dichloro and propenyl groups contribute to the final drug’s binding affinity and metabolic stability.

Aldose Reductase Inhibition

Patent JP2023171614A identifies derivatives of this compound as potent aldose reductase inhibitors, which are therapeutic candidates for diabetic complications like neuropathy and retinopathy . The chlorine atoms and conjugated system likely enhance enzyme binding via hydrophobic and π-π interactions .

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with surfactants or co-solvents .

  • LogP: 2.8 (indicating moderate lipophilicity).

Thermal and Oxidative Stability

The compound decomposes above 200°C, with oxidative susceptibility at the propenyl double bond . Storage under inert gas (N₂ or Ar) at −20°C is recommended .

Future Research Directions

  • Synthetic Optimization: Explore biocatalytic methods to enhance stereoselectivity and reduce waste .

  • Therapeutic Expansion: Investigate applications in oncology (e.g., kinase inhibition) and immunology .

  • Environmental Mitigation: Develop green chemistry protocols to minimize chlorine waste .

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